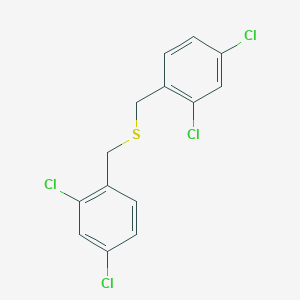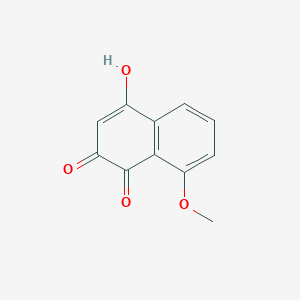![molecular formula C16H11ClN4S B184352 3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 93073-24-6](/img/structure/B184352.png)
3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is an important and well-known heterocyclic nucleus, which is a common and integral feature of a variety of natural products and medicinal agents .
Molecular Structure Analysis
The molecular structure of “3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is characterized by a 1,3,4-thiadiazole nucleus, which is a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The exact molecular structure of this specific compound is not available in the retrieved data.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” include a molecular weight of 386.9 g/mol, a topological polar surface area of 89.8 Ų, and a complexity of 469 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research in this area often involves the synthesis of various derivatives of triazolo-thiadiazole compounds, including those similar to the specified chemical structure. Studies have detailed methods for synthesizing these compounds and characterizing them using techniques such as X-ray crystallography, NMR, and mass spectroscopy. For instance, Nanjunda-Swamy et al. (2005) synthesized a compound closely related to the requested chemical, characterizing it by spectroscopic techniques and confirming its structure through X-ray crystal analysis (Nanjunda-Swamy et al., 2005).
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazolo-thiadiazole derivatives. These compounds have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. For example, Swamy et al. (2006) synthesized a series of derivatives and found that some showed significant inhibition against tested strains, comparable to standard drugs (Swamy et al., 2006).
Anticancer and Antioxidant Properties
Research has also explored the potential anticancer and antioxidant properties of these compounds. A study by Sunil et al. (2010) investigated the in vitro antioxidant properties of two triazolo-thiadiazoles and found one to be a potent antioxidant in DPPH, ABTS radical scavenging assays, and lipid peroxidation studies. Moreover, it exhibited cytotoxic effects on HepG2 cells, suggesting its potential as an anticancer agent (Sunil et al., 2010).
Anticonvulsant Activities
Another area of application is the evaluation of anticonvulsant activities. Deng et al. (2012) synthesized a series of triazolo-thiadiazole derivatives and tested their anticonvulsant activities. Their findings highlighted that some compounds exhibited potent anticonvulsant activity, with one particular derivative emerging as a promising candidate due to its favorable ED50 value and broad-spectrum activity in several models, suggesting its action through the GABAergic system (Deng et al., 2012).
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit enzymes likecarbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes play crucial roles in various biological processes, including metabolism, neural signaling, and hormone regulation.
Mode of Action
It’s known that similar compounds can interact with their targets throughhydrogen bond accepting and donating characteristics , which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Similar compounds have been found to affect thebiosynthesis of the chorismate end product , which is a key precursor in the synthesis of aromatic amino acids and other aromatic compounds.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s absorption, distribution, metabolism, and excretion, which are crucial for understanding its bioavailability.
Result of Action
Similar compounds have shown diverse pharmacological activities, includinganticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Eigenschaften
IUPAC Name |
3-[(4-chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4S/c17-13-8-6-11(7-9-13)10-14-18-19-16-21(14)20-15(22-16)12-4-2-1-3-5-12/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAHUKPLREPIXDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CC4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918740 |
Source


|
| Record name | 3-[(4-Chlorophenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
CAS RN |
93073-24-6 |
Source


|
| Record name | 1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazole, 3-((4-chlorophenyl)methyl)-6-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093073246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(4-Chlorophenyl)methyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(cyclohexylsulfamoyl)phenyl]naphthalene-1-sulfonamide](/img/structure/B184269.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B184271.png)





![[1-(Benzenesulfonyl)indol-2-yl]-pyridin-3-ylmethanone](/img/structure/B184284.png)




![4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile](/img/structure/B184293.png)